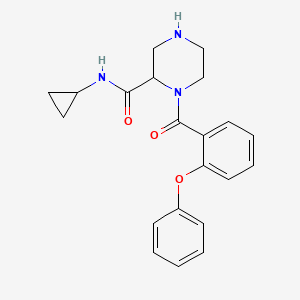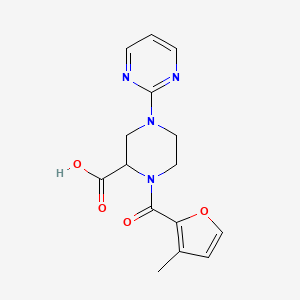
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of effects on the brain and body.
作用机制
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide increases the levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in a range of processes, including sleep, anxiety, and mood.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can have a range of effects on the body. GABA is involved in the regulation of neuronal excitability and can modulate a range of processes, including sleep, anxiety, and mood. In addition, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide in lab experiments is its potency and selectivity for GABA-AT. This allows for more precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide is that it may have off-target effects on other enzymes or receptors, which can complicate interpretation of results.
未来方向
There are a number of potential future directions for research on N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide. One area of interest is the development of more selective inhibitors of GABA-AT that can be used to further elucidate the role of GABA in the brain. Another area of interest is the development of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Finally, there is interest in exploring the potential of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a tool for studying the role of GABA in brain development and plasticity.
合成方法
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-phenoxybenzoic acid with cyclopropylamine to form the corresponding amide, which is then reacted with piperazine to form N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide.
科学研究应用
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical studies have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
属性
IUPAC Name |
N-cyclopropyl-1-(2-phenoxybenzoyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-15-10-11-15)18-14-22-12-13-24(18)21(26)17-8-4-5-9-19(17)27-16-6-2-1-3-7-16/h1-9,15,18,22H,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMLUKOTJCYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CNCCN2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)